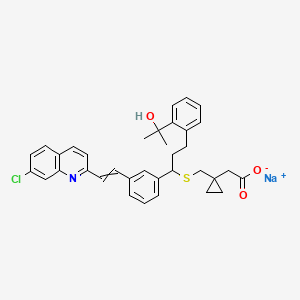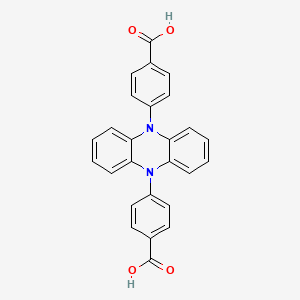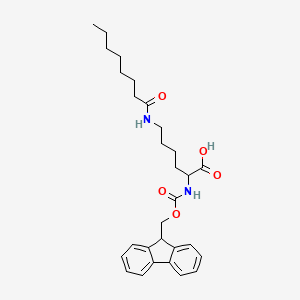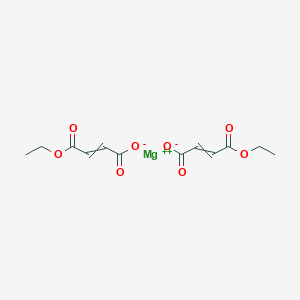
N-icosa-5,8,11,14-tetraenoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-icosa-5,8,11,14-tetraenoylglycine: is a chemical compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a long hydrocarbon chain with multiple double bonds and a glycine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-icosa-5,8,11,14-tetraenoylglycine typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-icosa-5,8,11,14-tetraenoylglycine can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The glycine moiety can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-icosa-5,8,11,14-tetraenoylglycine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-icosa-5,8,11,14-tetraenoylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and cellular signaling pathways. It may also interact with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Icosapent ethyl: An ethyl ester of eicosapentaenoic acid with similar fatty acid structure.
Arachidonic acid: A polyunsaturated fatty acid with a similar hydrocarbon chain but different functional groups.
Eicosatetraynoic acid: An analog with a similar structure but different chemical properties.
Uniqueness: N-icosa-5,8,11,14-tetraenoylglycine is unique due to the presence of both a polyunsaturated hydrocarbon chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H35NO3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-(icosa-5,8,11,14-tetraenoylamino)acetic acid |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
YLEARPUNMCCKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)


![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)

![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)



![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
